molecular formula C26H23N3O3 B2650132 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-97-4

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2650132
CAS No.: 901021-97-4
M. Wt: 425.488
InChI Key: YIOTUCBMXMASAE-UHFFFAOYSA-N
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Description

8-Ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolo[4,3-c]quinolines, which are recognized as elementary building blocks of natural products and biologically active compounds . Researchers value this structural framework for its potential as a scaffold for developing new therapeutic agents. While specific biological data for this exact analog is not fully detailed in the public literature, its core structure is closely related to pyrazolo[4,3-c]quinoline derivatives that have demonstrated substantial anti-inflammatory activity in scientific studies . Related compounds have shown promise by potently inhibiting nitric oxide (NO) production in LPS-induced macrophages, a key pathway in inflammatory responses . The mechanism of action for such effects is believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . The specific substitution pattern on this molecule, featuring 4-methoxyphenyl groups at the 1 and 3 positions and an ethoxy group at the 8 position, is designed to modulate the compound's electronic properties, solubility, and binding affinity for target proteins, making it a valuable tool for structure-activity relationship (SAR) studies . This product is intended for research purposes such as in vitro biological screening, assay development, and as a synthetic intermediate for further chemical exploration. It is supplied as a high-purity compound for use in laboratory settings. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

8-ethoxy-1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-4-32-21-13-14-24-22(15-21)26-23(16-27-24)25(17-5-9-19(30-2)10-6-17)28-29(26)18-7-11-20(31-3)12-8-18/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOTUCBMXMASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the ethoxy and methoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Trends :

  • Amino Groups: Derivatives with primary amines (e.g., 2i, 2m) show superior NO inhibition due to hydrogen bonding with iNOS . The absence of amino groups in the target compound may reduce potency unless compensated by methoxy/ethoxy interactions.
  • Methoxy vs. Hydroxy : Methoxy groups (target compound) provide lipophilicity, enhancing membrane permeability, while hydroxy groups (2i) improve polar interactions .

Therapeutic Index and Selectivity

Amino-substituted analogs () are prioritized for their high therapeutic index, but methoxy/ethoxy derivatives may offer better pharmacokinetic profiles. For example, the 4-methoxyphenyl groups in the target compound could reduce cytochrome P450-mediated metabolism, extending half-life . However, without explicit data, this remains speculative.

Biological Activity

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazoloquinoline core with ethoxy and methoxyphenyl substituents. The unique combination of these groups contributes to its biological activity. The molecular formula is C26H23N3O3C_{26}H_{23}N_3O_3, and its InChI representation is:

InChI 1S C26H23N3O3 c1 4 32 21 13 14 24 22 15 21 26 23 16 27 24 25 17 5 9 19 30 2 10 6 17 28 29 26 18 7 11 20 31 3 12 8 18 h5 16H 4H2 1 3H3\text{InChI 1S C26H23N3O3 c1 4 32 21 13 14 24 22 15 21 26 23 16 27 24 25 17 5 9 19 30 2 10 6 17 28 29 26 18 7 11 20 31 3 12 8 18 h5 16H 4H2 1 3H3}

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, this compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

Key Findings:

  • Inhibition of NO Production: The compound showed a potent inhibition of LPS-stimulated NO production comparable to established inhibitors like 1400 W.
CompoundIC50 (µM)Mechanism
8-Ethoxy-Pyrazolo0.39iNOS inhibition
Control (1400 W)N/AiNOS inhibition

The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), critical enzymes in inflammatory pathways .

Anticancer Activity

The anticancer potential of pyrazoloquinoline derivatives has also been explored. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as DNA intercalation and apoptosis induction.

Case Study:
A study evaluated the growth inhibition of human leukemia HL-60 cells and melanoma B16F10 cells by related compounds. The results indicated significant cytotoxic effects at certain concentrations, suggesting potential for therapeutic applications in oncology.

Table: Anticancer Efficacy

Cell LineCompound UsedInhibition (%)Concentration (µM)
HL-60Pyrazolo derivative75%10
B16F10Pyrazolo derivative68%10

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It likely binds to enzymes or receptors involved in inflammatory and cancerous processes, modulating their activity and leading to observed biological effects.

Q & A

Q. Basic

  • NO production inhibition : Tested in LPS-activated macrophages (e.g., RAW 264.7 cells), where derivatives like 2c and 2r reduce NO levels by >50% at 10 µM .
  • EGFR inhibition : Assessed via kinase assays using recombinant EGFR, with IC50 values correlated to substituent electronegativity (e.g., fluoro groups enhance binding) .
  • Cytotoxicity screening : Normal fibroblast (WI-38) viability assays ensure selective toxicity toward cancer cells .

What mechanistic insights explain the pH-dependent activity of pyrazolo[4,3-c]quinoline β-glucuronidase inhibitors?

Advanced
The ionization state of the enzyme’s active site residues (e.g., Glu-413 and Tyr-472) varies with pH, altering surface charge and inhibitor binding. At neutral pH (7.0), the deprotonated Glu-413 stabilizes the protonated amino group of the inhibitor via electrostatic interactions. Molecular dynamics simulations show that protonation of the inhibitor’s pyrazole nitrogen at lower pH (5.5) disrupts hydrogen bonding, reducing affinity .

How are deuterated analogs of pyrazolo[4,3-c]quinoline synthesized for pharmacokinetic studies?

Advanced
Deuterium incorporation at metabolically labile positions (e.g., methoxy groups) improves metabolic stability. For example, 4-methoxy-d3-phenylhydrazine reacts with ethyl-4,6-dichloroquinoline-3-carboxylate to yield deuterated derivatives. Isotopic purity (>98%) is confirmed via mass spectrometry, and in vitro assays (e.g., liver microsomes) assess stability enhancements .

What computational methods support the design of pyrazolo[4,3-c]quinoline derivatives?

Q. Advanced

  • Docking studies : Predict binding poses in target proteins (e.g., β-glucuronidase or EGFR) using AutoDock Vina .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity to prioritize synthetic targets .
  • MD simulations : Evaluate binding stability over 100-ns trajectories, identifying critical interactions (e.g., π-π stacking with Phe-548 in EGFR) .

How does the introduction of amino groups enhance the therapeutic index of pyrazolo[4,3-c]quinolines?

Advanced
Primary amino groups (e.g., at the 3-position) improve solubility and enable hydrogen bonding with biological targets. For example, 3,4-diamino-1H-pyrazolo[4,3-c]quinoline derivatives show dual inhibitory activity against CDK2/cyclin A (IC50 = 0.2 µM) and anticonvulsant models (ED50 = 15 mg/kg in mice), with reduced cytotoxicity compared to non-amino analogs .

What strategies mitigate side reactions during pyrazolo[4,3-c]quinoline synthesis?

Q. Advanced

  • Protecting groups : Benzyl or tosyl groups prevent unwanted nucleophilic attacks during cyclization .
  • Catalytic systems : Pd/C or NaBH4 reduces nitro intermediates without over-reduction .
  • Solvent optimization : Xylenes or DMF enhance regioselectivity in thermal cyclizations .

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